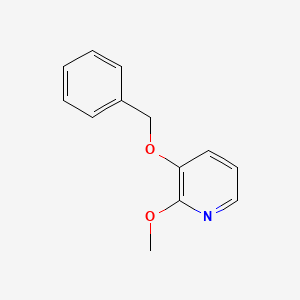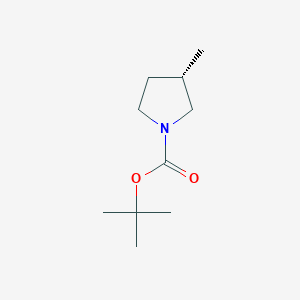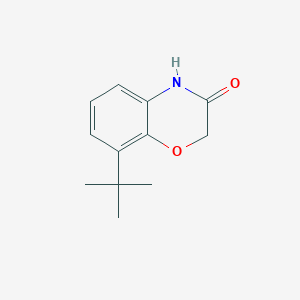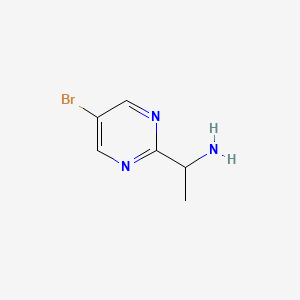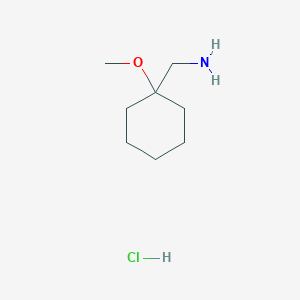
(1-Methoxycyclohexyl)methanamine hydrochloride
Descripción general
Descripción
(1-Methoxycyclohexyl)methanamine hydrochloride, also known as 1-MCHM, is an organic compound that has become increasingly popular in scientific research due to its unique properties. It is a versatile molecule that can be used in various applications, including as a reagent, in organic synthesis, and as a biochemical and physiological research tool.
Aplicaciones Científicas De Investigación
Analytical Characterization in Biological Matrices
One area where (1-Methoxycyclohexyl)methanamine hydrochloride is significant is in analytical toxicology. De Paoli et al. (2013) conducted a study where they characterized three psychoactive arylcyclohexylamines, including methoxetamine, which is structurally related to (1-Methoxycyclohexyl)methanamine. They developed and validated an analytical method using liquid chromatography and mass spectrometry for determining these compounds in biological fluids like blood and urine (De Paoli et al., 2013).
Synthesis of Biological Active Compounds
Aghekyan et al. (2013) discussed synthesizing new derivatives of (1-phenylcyclopentyl)methanamine, which shares a similar structural motif with (1-Methoxycyclohexyl)methanamine. These derivatives exhibited a broad spectrum of biological activity, showcasing the chemical's potential in developing pharmacologically active substances (Aghekyan et al., 2013).
Neurochemical Profile Predictive of Antidepressant Activity
Muth et al. (1986) studied a novel bicyclic compound, Wy-45,030, an ethyl cyclohexanol derivative, which is structurally similar to (1-Methoxycyclohexyl)methanamine. This compound exhibited a neurochemical profile predictive of antidepressant activity, suggesting potential applications in the field of neuropsychiatric drug development (Muth et al., 1986).
Antimicrobial Activities of Derivatives
Thomas et al. (2010) synthesized derivatives of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine, highlighting the compound's versatility in creating substances with significant antibacterial and antifungal activities. This underscores its potential use in combating pathogenic strains (Thomas et al., 2010).
Development of Asymmetric Arylation Methods
Yang and Xu (2010) developed a method for preparing highly enantiomerically enriched α-aryl 2- or 3-indolyl-methanamines using a rhodium-catalyzed asymmetric arylation process. This method can be pivotal in synthesizing chiral compounds for various pharmaceutical applications (Yang & Xu, 2010).
Propiedades
IUPAC Name |
(1-methoxycyclohexyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-10-8(7-9)5-3-2-4-6-8;/h2-7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHGJXNEQBEAGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




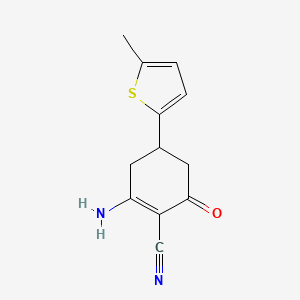
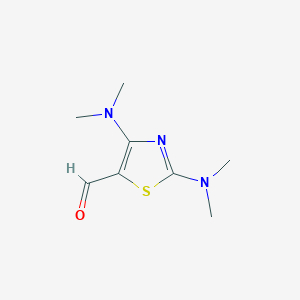


![(3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid](/img/structure/B1376152.png)
![3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B1376154.png)

